

# The Biological Role of HDAC11 Deacylase Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | FT895    |           |
| Cat. No.:            | B2679868 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the biological functions of Histone Deacetylase 11 (HDAC11), with a particular focus on its potent deacylase activity. It covers its enzymatic profile, roles in critical signaling pathways, and its emergence as a significant therapeutic target.

#### **Introduction to HDAC11: Beyond Deacetylation**

Histone Deacetylase 11 (HDAC11) is the most recently discovered member of the zinc-dependent HDAC family and stands as the sole member of Class IV.[1][2] Initially categorized with other HDACs, its biological functions remained poorly understood for years.[3] While it possesses some deacetylase activity, recent groundbreaking research has revealed that HDAC11 is a multifaceted enzyme with a much more proficient and biologically significant long-chain fatty acid deacylase activity.[1][4] Studies have shown that HDAC11's efficiency at removing long carbon modifications, such as myristoyl groups, from lysine residues is over 10,000 times higher than its ability to remove smaller acetyl groups.[4][5] This potent "defatty-acylase" function has opened up a new understanding of its role in a vast array of cellular pathways, including immune regulation, cancer biology, and metabolism.[1][4] Dysregulation of HDAC11 has been implicated in various human diseases, underscoring its potential as a critical therapeutic target.[1][6]

### **Enzymatic Profile and Substrate Specificity**



HDAC11's enzymatic activity is distinct from other HDACs due to its strong preference for long-chain acyl groups.[2][5] This unique substrate preference is a key determinant of its biological roles.

#### **Predominant Deacylase Activity**

HDAC11 preferentially removes fatty acid modifications, such as myristoylation, from lysine residues on both histone and non-histone proteins.[3][7] This activity is significantly more robust than its deacetylase function.[5] The activation of HDAC11 can be triggered by physiological levels of free fatty acids and their metabolites.[5] This catalytic preference suggests that the primary biological function of HDAC11 is to regulate protein fatty acylation, a post-translational modification crucial for protein localization, stability, and interaction.

#### **Identified Substrates**

The identification of specific HDAC11 substrates has been crucial in elucidating its cellular functions. A proteomics-based mutant trapping strategy has been effective in identifying potential substrates.[8]

- Serine Hydroxymethyltransferase 2 (SHMT2): SHMT2 is a well-validated substrate of HDAC11.[8][9] HDAC11 removes lysine fatty acylation on SHMT2, which in turn regulates the ubiquitination and cell surface levels of the Type I interferon receptor, IFNαR1.[9] This mechanism directly links HDAC11's deacylase activity to the modulation of innate immune signaling.
- BRAF: The BRAF kinase, a key component of the MAPK/ERK signaling pathway, has been identified as a deacetylase substrate of HDAC11. Inhibition or knockdown of HDAC11 leads to increased BRAF acetylation, suggesting a role for HDAC11 in regulating this critical cancer-related pathway.[8]
- Calumenin (CALU): CALU has been validated as a demyristoylase substrate. HDAC11 knockdown results in increased myristoylation of CALU, indicating that HDAC11 directly reverses this lipid modification.[8]

#### **Biological Roles and Key Signaling Pathways**

HDAC11's deacylase activity is integral to the regulation of several critical biological processes.



## Immune Regulation: A Master Regulator of Tolerance and Activation

HDAC11 is a pivotal regulator of diverse immune functions, often acting as a molecular switch between immune activation and tolerance.[10][11]

- Negative Regulation of IL-10: HDAC11 was first identified as a negative regulator of the antiinflammatory cytokine Interleukin-10 (IL-10) in antigen-presenting cells (APCs).[11][12] By
  binding to the II10 promoter, HDAC11 represses its expression.[9][11] Consequently,
  overexpression of HDAC11 inhibits IL-10 production, leading to inflammatory APCs capable
  of priming T-cell responses.[11] Conversely, disruption of HDAC11 in APCs upregulates IL10, impairing antigen-specific T-cell responses and promoting immune tolerance.[11][13]
- Modulation of T-Cells and Myeloid Cells: HDAC11 is involved in regulating various immune
  cells, including neutrophils, myeloid-derived suppressor cells (MDSCs), and T-cells.[10][14] It
  controls the acetylation status of key gene promoters in naïve T-cells and is a negative
  regulator of MDSC expansion and function.[12][15]
- Type I Interferon (IFN) Signaling: As detailed above, HDAC11 regulates Type I IFN signaling through the defatty-acylation of its substrate SHMT2.[9] By controlling the stability of the IFN receptor IFNαR1, HDAC11 can down-regulate the IFN response.[9] Depletion of HDAC11 leads to increased expression of IFN-driven genes like ISG15 and PKR.[9]

#### **Cancer Biology: A Target for Oncology**

HDAC11 is overexpressed in several carcinomas compared to healthy tissues and plays a critical role in cancer cell survival and metabolism.[16] This makes it an attractive target for cancer therapy.[6][16]

- Cancer Cell Survival: Depletion of HDAC11 is sufficient to induce cell death and inhibit metabolic activity in various cancer cell lines, including colon, prostate, breast, and ovarian cancers.[16] Importantly, this effect appears to be tumor-selective, as HDAC11 depletion in normal cells does not impact viability.[16]
- Therapeutic Potential: The anti-tumoral effect of HDAC11 depletion can be mimicked by expressing a catalytically impaired mutant, suggesting that small molecule inhibitors



targeting its enzymatic activity could be effective cancer therapeutics.[16] The development of selective HDAC11 inhibitors is a promising strategy to overcome the dose-limiting toxicities associated with pan-HDAC inhibitors.[16][17]

#### **Metabolic Regulation**

HDAC11 is an emerging hub protein in the regulation of systemic metabolism.[1][5]

- Thermogenesis and Energy Expenditure: HDAC11 inhibits the thermogenic gene program in brown adipose tissue (BAT) through its physical interaction with BRD2, a protein that regulates the Ucp1 gene.[5][15] Deletion of HDAC11 enhances thermogenic capability, increases UCP1 expression, and boosts overall energy expenditure.[5]
- Fatty Acid Oxidation: In skeletal muscle, HDAC11 depletion enhances mitochondrial fatty acid β-oxidation via the AMP-activated protein kinase (AMPK) signaling pathway, leading to increased muscle strength and fatigue resistance.[15]

#### **Cell Cycle Control**

HDAC11 also plays a role in cell cycle progression.[15][18] It has been suggested that HDAC11 may negatively regulate the DNA replication licensing factor Cdt1.[18] Overexpression of HDAC11 was found to repress Cdt1 expression levels and promote earlier entry into the G2/M phase of the cell cycle, uncovering a previously unknown function for the enzyme in cell cycle control.[18]

#### **Quantitative Data**

Table 1: Substrate Specificity and Catalytic Efficiency of HDAC11



| Substrate<br>Modification      | Relative Catalytic<br>Efficiency | Key Substrate<br>Example | Reference   |
|--------------------------------|----------------------------------|--------------------------|-------------|
| Myristoylation (C14)           | ~10,000x higher than acetylation | SHMT2, CALU              | [4],[5],[8] |
| Other Long-Chain<br>Acylations | High                             | -                        | [3]         |
| Acetylation (C2)               | Low / Weak                       | BRAF, Histones           | [4],[9],[8] |

**Table 2: IC50 Values of Inhibitors Against HDAC11** 

Deacylase/Deacetylase Activity

| Compound                                  | Туре                             | IC50 (nM)               | <b>Target Activity</b> | Reference |
|-------------------------------------------|----------------------------------|-------------------------|------------------------|-----------|
| SIS17                                     | Selective<br>Inhibitor           | Potent, active in cells | Demyristoylation       | [19]      |
| Compound 31                               | Selective<br>Inhibitor           | Low nanomolar           | Deacylase              | [17],[20] |
| Panobinostat                              | Pan-HDAC<br>Inhibitor            | 530                     | Deacetylase            | [21]      |
| Trichostatin A<br>(TSA)                   | Pan-HDAC<br>Inhibitor            | 2,100                   | Deacetylase            | [21]      |
| Romidepsin                                | Pan-HDAC<br>Inhibitor            | Potent inhibitor        | Demyristoylation       | [3]       |
| Vorinostat<br>(SAHA)                      | Pan-HDAC<br>Inhibitor            | >10,000                 | Deacetylase            | [21]      |
| Caffeic acid<br>phenethyl ester<br>(CAPE) | Non-<br>hydroxamate<br>Inhibitor | 1,500                   | Not specified          | [22]      |

#### **Table 3: HDAC11 Expression Profile**



| Context                     | Expression Level | Details                                                                | Reference    |
|-----------------------------|------------------|------------------------------------------------------------------------|--------------|
| Normal Tissues              | High             | Brain, Heart, Kidney,<br>Skeletal Muscle,<br>Testis                    | [4],[5],[23] |
| Immune System               | Present          | Antigen-Presenting<br>Cells, T-cells,<br>Neutrophils                   | [14],[9]     |
| Cancers                     | Overexpressed    | Colon, Prostate,<br>Breast, Ovarian<br>Carcinomas; Multiple<br>Myeloma | [16],[24]    |
| Subcellular<br>Localization | Variable         | Nucleus, Cytoplasm,<br>Mitochondria<br>(tissue/cell<br>dependent)      | [5]          |

#### **Experimental Protocols**

## Protocol: Continuous Fluorescence-Based HDAC11 Deacylase Activity Assay

This protocol is adapted from methods developed for high-throughput screening of HDAC11 inhibitors.[25][26]

- Reagents and Materials:
  - Recombinant human HDAC11 enzyme.
  - Fluorogenic peptide substrate (e.g., an internally quenched TNFα-derived peptide with a myristoylated lysine).[25]
  - o Assay Buffer: 50 mM HEPES, 100 mM NaCl, 50 mM KCl, 10% glycerol, pH 7.5.[26]
  - Test compounds (inhibitors/activators) dissolved in DMSO.



- 384-well microplates (black, low-volume).
- Fluorescence plate reader.
- Procedure:
  - 1. Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
  - 2. In a 384-well plate, add 5  $\mu$ L of diluted test compound or vehicle control (for 100% activity) and enzyme-free control (for 0% activity).
  - 3. Add 10 μL of HDAC11 enzyme solution (e.g., 20-30 nM final concentration) to all wells except the enzyme-free controls.[25][26]
  - 4. Pre-incubate the plate for 10-15 minutes at room temperature to allow compound binding to the enzyme.
  - 5. Initiate the reaction by adding 5  $\mu$ L of the fluorogenic substrate (e.g., 15  $\mu$ M final concentration).[25]
  - 6. Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
  - 7. Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes) at appropriate excitation/emission wavelengths (e.g., 330 nm excitation / 430 nm emission).[25]
  - 8. Calculate the reaction velocity (rate of fluorescence increase) for each well.
  - 9. Determine the percent inhibition for each compound concentration relative to controls and calculate IC50 values using non-linear regression analysis.[26]

## Protocol: Proteomics-Based Mutant Trapping for HDAC11 Substrate Identification

This methodology is based on a strategy to identify direct enzymatic substrates of HDAC11.[8]

Cell Culture and Transfection:



- 1. Culture human cells (e.g., HEK293T) in appropriate media.
- 2. Transfect cells with expression plasmids for wild-type (WT) HDAC11 and a catalytically inactive (mutant) HDAC11, each with an affinity tag (e.g., FLAG or HA). The mutant acts as a "trap" for substrates.
- Cell Lysis and Immunoprecipitation (IP):
  - 1. After 24-48 hours, harvest the cells and lyse them in a non-denaturing IP lysis buffer containing protease and pan-HDAC inhibitors.
  - 2. Clear the lysates by centrifugation.
  - 3. Incubate the cleared lysates with anti-FLAG/HA magnetic beads overnight at 4°C to immunoprecipitate the HDAC11-substrate complexes.
  - 4. Wash the beads extensively with wash buffer to remove non-specific binders.
- On-Bead Digestion and Mass Spectrometry (LC-MS/MS):
  - 1. Elute the protein complexes or perform on-bead digestion with trypsin.
  - Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis:
  - 1. Identify proteins from the MS/MS data using a proteomics search engine (e.g., MaxQuant, Proteome Discoverer).
  - 2. Compare the proteins identified in the mutant HDAC11 IP to those in the WT HDAC11 IP and a control (e.g., empty vector) IP.
  - 3. Potential substrates will be significantly enriched in the mutant "trap" sample compared to controls.
- Validation:



- 1. Validate candidate substrates using orthogonal methods. For example, perform coimmunoprecipitation followed by Western blotting.
- 2. Functionally validate by testing if HDAC11 inhibition or knockdown leads to an increase in the specific acylation (e.g., acetylation or myristoylation) of the candidate protein.[8]

# Visualizations: Pathways and Workflows Diagram 1: HDAC11 Regulation of IL-10 and Immune Tolerance



Click to download full resolution via product page



Caption: HDAC11 negatively regulates IL-10 transcription, shifting the balance from tolerance to activation.

## Diagram 2: HDAC11-SHMT2 Axis in Type I Interferon Signaling



Click to download full resolution via product page

Caption: HDAC11 defatty-acylates SHMT2, leading to IFN $\alpha$ R1 degradation and dampened IFN signaling.

# Diagram 3: Experimental Workflow for HDAC11 Substrate Trapping





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. HDAC11: a multifaceted histone deacetylase with proficient fatty deacylase activity and its roles in physiological processes PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy [frontiersin.org]
- 3. Histone Deacetylase 11 Is an ε-N-Myristoyllysine Hydrolase PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | HDAC11, an emerging therapeutic target for metabolic disorders [frontiersin.org]
- 6. HDAC11: A novel target for improved cancer therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proteomics-based mutant trapping approach identifies HDAC11 substrates American Chemical Society [acs.digitellinc.com]
- 9. pnas.org [pnas.org]
- 10. HDAC11 is a regulator of diverse immune functions PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The histone deacetylase HDAC11 regulates the expression of interleukin 10 and immune tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. Regulation of Immune Responses by Histone Deacetylase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Emerging role of HDAC11 in skeletal muscle biology PMC [pmc.ncbi.nlm.nih.gov]
- 16. HDAC11 is a novel drug target in carcinomas PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Substrate-Guided Development of HDAC11-Selective Inhibitors Featuring α-Amino Amide Zinc-Binding Groups PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Activity-Guided Design of HDAC11-Specific Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]



- 21. reactionbiology.com [reactionbiology.com]
- 22. Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. HDAC11 protein expression summary The Human Protein Atlas [proteinatlas.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [The Biological Role of HDAC11 Deacylase Activity: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b2679868#biological-role-of-hdac11-deacylase-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com